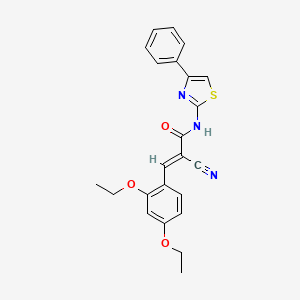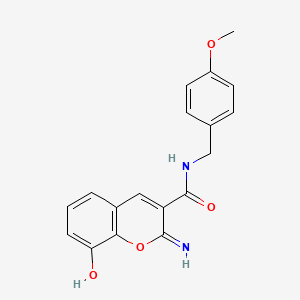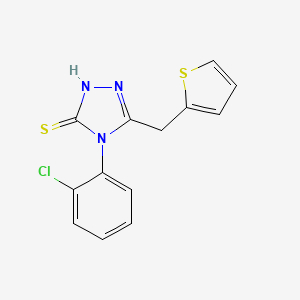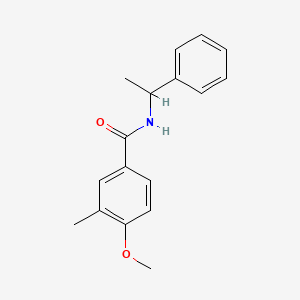
2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide
Vue d'ensemble
Description
2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide, also known as CDT-2, is a potent inhibitor of the E3 ubiquitin ligase complex. This compound has been extensively studied for its potential applications in cancer treatment and other diseases that involve dysregulated ubiquitination.
Mécanisme D'action
2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide works by inhibiting the E3 ubiquitin ligase complex, which is responsible for the degradation of many proteins involved in cell cycle regulation, DNA repair, and apoptosis. By inhibiting this complex, 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide can stabilize these proteins and promote their accumulation, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on the E3 ubiquitin ligase complex, it has been shown to inhibit the activity of several other enzymes and signaling pathways involved in cancer progression. 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has also been shown to have anti-inflammatory effects, and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of the E3 ubiquitin ligase complex, making it a valuable tool for studying the role of ubiquitination in various cellular processes. However, 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide can be difficult to synthesize and purify, and its effects can be influenced by factors such as cell type and culture conditions.
Orientations Futures
There are several potential future directions for research on 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide. One area of interest is the development of more efficient and scalable methods for synthesizing 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide and related compounds. Another area of interest is the identification of biomarkers that can be used to predict the response of cancer cells to 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide treatment. Additionally, further studies are needed to fully understand the mechanisms of action of 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide and its potential applications in other diseases beyond cancer.
Applications De Recherche Scientifique
2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-3-28-19-11-10-17(21(13-19)29-4-2)12-18(14-24)22(27)26-23-25-20(15-30-23)16-8-6-5-7-9-16/h5-13,15H,3-4H2,1-2H3,(H,25,26,27)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMSNPREBDPHCV-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=NC(=CS2)C3=CC=CC=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC(=CS2)C3=CC=CC=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[5-(4-chlorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4845692.png)
![N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B4845694.png)


![ethyl 4-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)benzoate](/img/structure/B4845727.png)

![4-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4845741.png)
![6-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4845745.png)
![3,6-dicyclopropyl-1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4845752.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4845753.png)


![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{2-[(2-nitrobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4845774.png)
![1-{2-[2-(2-chlorophenyl)-1-pyrrolidinyl]-2-oxoethyl}-5-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B4845781.png)